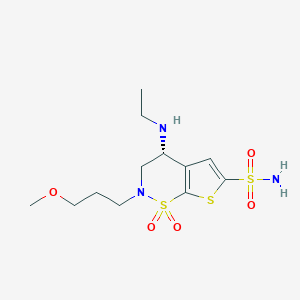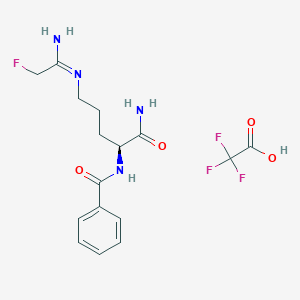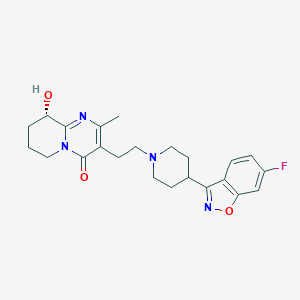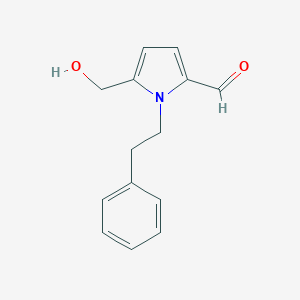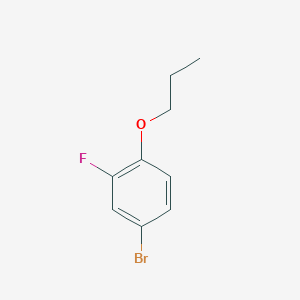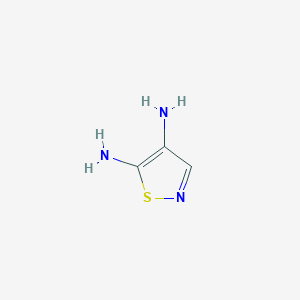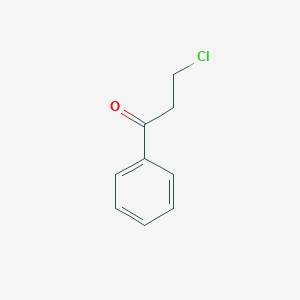
2-Hydroxy-1-nitrocarbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-1-nitrocarbazole is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. It is a nitrogen-containing heterocyclic compound that has a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of 2-Hydroxy-1-nitrocarbazole is not fully understood. However, it has been suggested that it exerts its biological effects through the modulation of various signaling pathways. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in the inflammatory response. It has also been shown to activate the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant genes.
Effets Biochimiques Et Physiologiques
2-Hydroxy-1-nitrocarbazole has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to reduce inflammation and oxidative stress in various animal models. Additionally, it has been shown to improve memory and cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Hydroxy-1-nitrocarbazole in lab experiments is its wide range of biological activities. It can be used to study various signaling pathways and their modulation. Additionally, it has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using 2-Hydroxy-1-nitrocarbazole is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 2-Hydroxy-1-nitrocarbazole. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and its effects on cognitive function. Another area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine its efficacy in various cancer types and to understand its mechanism of action. Additionally, studies are needed to optimize the synthesis method of 2-Hydroxy-1-nitrocarbazole to improve its solubility and yield.
Conclusion
In conclusion, 2-Hydroxy-1-nitrocarbazole is a nitrogen-containing heterocyclic compound that has a wide range of biological activities. It has been extensively studied for its potential applications in various fields, including cancer treatment and neurodegenerative disease. Its mechanism of action is not fully understood, but it has been shown to modulate various signaling pathways. It has several advantages for lab experiments, including its wide range of biological activities and low toxicity. However, its limited solubility in water can make it difficult to work with in certain experiments. There are several future directions for the study of 2-Hydroxy-1-nitrocarbazole, including its potential use in the treatment of neurodegenerative diseases and as an anti-cancer agent.
Méthodes De Synthèse
The synthesis of 2-Hydroxy-1-nitrocarbazole can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-aminophenol with nitric acid and sulfuric acid. The reaction takes place under reflux conditions, and the product is isolated through crystallization. Another method involves the reaction of 2-chloro-1-nitrobenzene with urea in the presence of copper powder.
Applications De Recherche Scientifique
2-Hydroxy-1-nitrocarbazole has been extensively studied for its potential applications in various fields. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties. It has also been investigated as a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
153654-35-4 |
|---|---|
Nom du produit |
2-Hydroxy-1-nitrocarbazole |
Formule moléculaire |
C12H8N2O3 |
Poids moléculaire |
228.2 g/mol |
Nom IUPAC |
1-nitro-9H-carbazol-2-ol |
InChI |
InChI=1S/C12H8N2O3/c15-10-6-5-8-7-3-1-2-4-9(7)13-11(8)12(10)14(16)17/h1-6,13,15H |
Clé InChI |
IGIBRGBZTUXOCT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)O)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)O)[N+](=O)[O-] |
Autres numéros CAS |
153654-35-4 |
Synonymes |
2-HYDROXY-1-NITROCARBAZOLE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



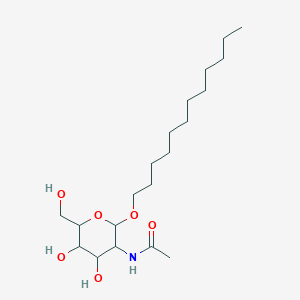
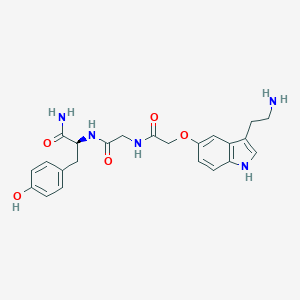
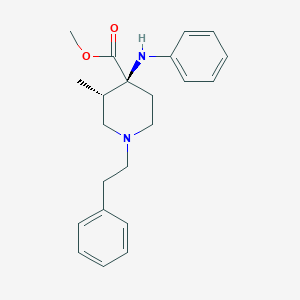
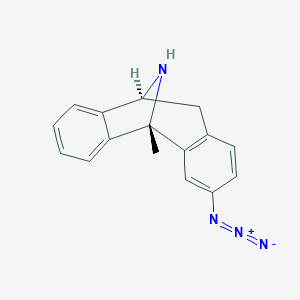
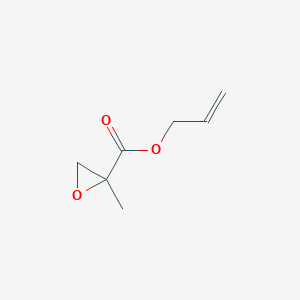
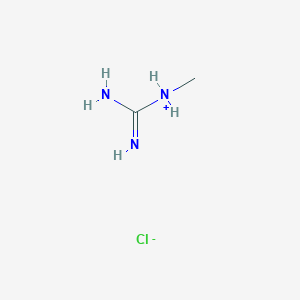
![6-propionylbenzo[d]thiazol-2(3H)-one](/img/structure/B135380.png)
